Bph-715

Übersicht

Beschreibung

BPH-715 ist eine synthetische organische Verbindung, die für ihre potenten inhibitorischen Wirkungen auf das Leberstadium des Wachstums von Plasmodium falciparum bekannt ist, dem Parasiten, der für Malaria verantwortlich ist . Es gehört zu einer Klasse von Verbindungen, die als Bisphosphonate bezeichnet werden und traditionell zur Behandlung von Knochenschwundkrankheiten eingesetzt werden, aber eine signifikante Aktivität gegen verschiedene Protisten gezeigt haben, darunter Plasmodium-Arten .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Reaktion von 3-(Decyloxy)-1-(2-Hydrogenphosphonato-2-phosphonoethyl)pyridin-1-ium mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht allgemein zugänglich. Industrielle Produktionsmethoden umfassen typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vorbereitungsmethoden

The synthesis of BPH-715 involves the reaction of 3-(decyloxy)-1-(2-hydrogen phosphonato-2-phosphonoethyl)pyridin-1-ium with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

BPH-715 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

BPH-715 has shown promising results in vitro against various cancer cell lines, including:

- MCF-7 (breast cancer)

- NCI-H460 (non-small cell lung cancer)

- SF-268 (human glioblastoma)

It demonstrated significantly lower IC50 values (~100–200 nM) compared to traditional bisphosphonates, indicating a higher potency in inhibiting tumor cell growth . The absence of rescue from growth inhibition by farnesol or geranylgeraniol further emphasizes its unique mechanism of action.

In Vivo Studies

In mouse xenograft models using SK-ES-1 sarcoma cells, this compound exhibited superior efficacy over zoledronate, significantly reducing tumor growth without adverse effects such as weight loss . The compound's lipophilic nature allows for direct action on tumor cells, enhancing its therapeutic potential.

Non-Oncological Applications

Beyond its anticancer properties, this compound is being investigated for various other applications:

Bone Health

While traditional bisphosphonates are primarily used for bone resorption diseases, this compound's unique properties may allow it to be repurposed for enhancing bone health or targeting specific bone-related pathologies. However, its effectiveness in promoting bone mineralization remains to be fully elucidated .

Targeting Other Diseases

Research indicates that bisphosphonates, including this compound, may have immunomodulatory effects and potential applications in treating diseases beyond bone disorders. These include:

- Cardiovascular diseases

- Inflammatory conditions

- Protozoan infections

The compound's ability to interact with monocytes/macrophages suggests a broader therapeutic profile that warrants further investigation .

Efficacy Data Table

| Study Type | Cell Line | IC50 (nM) | Comparison Compound | Comparison IC50 (μM) |

|---|---|---|---|---|

| In Vitro | MCF-7 | 200 | Zoledronate | 15 |

| In Vitro | NCI-H460 | 150 | Pamidronate | 140 |

| In Vivo | SK-ES-1 (mouse) | N/A | Zoledronate | N/A |

Case Studies

Case Study 1: Tumor Growth Inhibition

In a study evaluating the effects of this compound on tumor growth in vivo, researchers found that this compound not only inhibited tumor proliferation but also reduced invasiveness compared to traditional bisphosphonates. This was attributed to its dual inhibition mechanism affecting both FPPS and GGPPS pathways .

Case Study 2: Immunomodulatory Effects

Another research effort highlighted the immunomodulatory effects of this compound on macrophage activity, suggesting potential applications in inflammatory diseases where modulation of immune responses is beneficial .

Wirkmechanismus

BPH-715 exerts its effects by inhibiting the activity of enzymes involved in the isoprenoid biosynthesis pathway, specifically farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase . These enzymes are crucial for the survival and growth of Plasmodium species. By inhibiting these enzymes, this compound disrupts the biosynthesis of essential isoprenoid compounds, leading to the death of the parasite .

Vergleich Mit ähnlichen Verbindungen

BPH-715 wird mit anderen Bisphosphonaten wie Risedronat und Pamidronat verglichen . Während alle diese Verbindungen ähnliche Enzyme hemmen, ist this compound lipophiler, was seine Fähigkeit verbessert, Zellmembranen zu durchdringen und seine Wirkungen auszuüben . Diese Lipophilie macht this compound zu einem potenteren Inhibitor des Plasmodium-Leberstadiums-Wachstums im Vergleich zu seinen Gegenstücken .

Ähnliche Verbindungen

- Risedronat

- Pamidronat

- BPH-942

- BPH-943

This compound zeichnet sich durch seine höhere Lipophilie und seine starken inhibitorischen Wirkungen auf das Plasmodium-Leberstadium-Wachstum aus, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antimalariatherapien macht .

Biologische Aktivität

BPH-715 is a novel lipophilic bisphosphonate that has garnered attention for its potent biological activity, particularly in inhibiting tumor cell growth and exhibiting antimalarial properties. This compound acts primarily through the inhibition of two key enzymes: farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS), which are crucial in the mevalonate pathway, impacting various cellular processes including proliferation and survival.

Enzyme Inhibition

This compound inhibits both FPPS and GGPPS, leading to significant biological effects:

- FPPS Inhibition : This enzyme is involved in the synthesis of farnesyl pyrophosphate, a precursor for several important biomolecules. Inhibition can disrupt cellular signaling pathways that rely on farnesylation.

- GGPPS Inhibition : GGPPS is critical for the synthesis of geranylgeranyl pyrophosphate, which is also vital for protein prenylation. This compound's ability to inhibit GGPPS has been linked to its effectiveness against tumor cells and Plasmodium species.

Comparative Potency

In comparative studies, this compound demonstrated superior potency against human tumor cell lines compared to traditional bisphosphonates like zoledronate and pamidronate. The IC50 values for this compound were reported to be approximately 100-200 nM , significantly lower than those of conventional bisphosphonates, which ranged from 15 µM to 140 µM .

Cell Growth Inhibition Studies

This compound was tested across various human tumor cell lines. The results indicated:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 100-200 | Dual inhibition of FPPS and GGPPS |

| Zoledronate | 15,000 | Primarily FPPS inhibition |

| Pamidronate | 140,000 | Primarily FPPS inhibition |

These findings suggest that this compound not only inhibits cell growth more effectively but also does so through a dual-target mechanism that traditional bisphosphonates do not possess .

Case Studies

In vivo studies demonstrated that this compound effectively inhibited the growth of tumors in animal models. For instance, in xenograft models, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The compound's hydrophobic nature facilitated its cellular uptake, enhancing its efficacy .

Antimalarial Activity

This compound also exhibits activity against Plasmodium falciparum, the causative agent of malaria. It was shown to inhibit liver-stage growth with an IC50 value of 10 µM in HepG2 cells. This dual functionality highlights this compound's potential as a therapeutic agent not only in oncology but also in infectious disease management .

Pharmacokinetics and Safety Profile

While this compound shows promising biological activity, its pharmacokinetic properties are crucial for determining its clinical applicability. Studies suggest that the compound's lipophilicity aids in better absorption and distribution within tissues, although longer alkyl-chain derivatives may face challenges regarding pharmacokinetics due to increased hydrophobicity .

Safety Considerations

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and potential side effects associated with prolonged use .

Eigenschaften

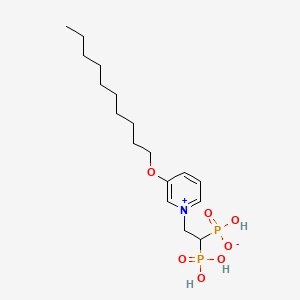

IUPAC Name |

[2-(3-decoxypyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO7P2/c1-2-3-4-5-6-7-8-9-13-25-16-11-10-12-18(14-16)15-17(26(19,20)21)27(22,23)24/h10-12,14,17H,2-9,13,15H2,1H3,(H3-,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHUOZDBUEKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C[N+](=CC=C1)CC(P(=O)(O)O)P(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059677-23-4 | |

| Record name | BPH-715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059677234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPH-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD43M7UAP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.